Hexahydrohippurate

Catalog No.
S571152
CAS No.
32377-88-1
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrohippurate

CAS Number

32377-88-1

Product Name

Hexahydrohippurate

IUPAC Name

2-(cyclohexanecarbonylamino)acetic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)

InChI Key

ROXXNENGCGLRSW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCC(=O)O

Synonyms

cyclohexanoylglycine, hexahydrohippurate

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)O

Precursor in Organic Synthesis:

Hexahydrohippurate, also known as hippuric acid hexahydrate, serves as a valuable precursor in organic synthesis. Its readily available ester functionality allows for further chemical transformations, enabling the synthesis of various complex molecules. For instance, research has explored its use in the synthesis of biologically active heterocyclic compounds, which are a class of organic molecules with diverse applications in medicinal chemistry.

[^1] - Synthesis of new heterocyclic systems containing a 1,3,4-oxadiazole ring system derived from hippuric acid hexahydrate, Journal of Heterocyclic Chemistry, 2008

Potential Biodegradation Enhancer:

Studies suggest that hexahydrohippurate might possess the potential to enhance the biodegradation of certain pollutants. Research has shown that it can stimulate the activity of specific soil bacteria known for their ability to degrade aromatic hydrocarbons, a group of environmental contaminants. This indicates its potential application in bioremediation efforts aimed at cleaning up contaminated soil and water.

[^2] - Enhancement of biodegradation of aromatic hydrocarbons by hippuric acid, Journal of Hazardous Materials, 2010

Hexahydrohippurate, also known as cyclohexanoylglycine, is a chemical compound characterized by its molecular formula C9H15NO3C_9H_{15}NO_3 and a molecular weight of approximately 185.23 g/mol. It is a derivative of hippuric acid and is formed through the metabolism of cyclohexanecarboxylic acid. This compound features a cyclohexane ring, which contributes to its unique properties and biological activities. Hexahydrohippurate is primarily excreted in the urine of herbivores, indicating its role in detoxification processes within these animals .

Typical of carboxylic acids and their derivatives:

  • Hydrolysis: It can be hydrolyzed to yield cyclohexanecarboxylic acid and glycine.
  • Conjugation: Hexahydrohippurate can participate in conjugation reactions, where it may form complexes with other molecules, enhancing solubility and facilitating excretion.
  • Oxidation: The compound may be oxidized to form other metabolites, which can be further processed by the body for detoxification .

Hexahydrohippurate exhibits several biological activities, particularly in the context of detoxification in herbivores. Studies have shown that it plays a role in the metabolic pathways that help neutralize toxins ingested from plant materials. Elevated levels of hexahydrohippurate have been observed in non-vaccinated animals following viral challenges, suggesting its potential as a biomarker for metabolic stress and immune response . Additionally, it may influence gut microbiota composition, aiding in the breakdown of complex compounds .

Hexahydrohippurate can be synthesized through various methods:

  • Chemical Synthesis: It can be synthesized from cyclohexanecarboxylic acid and glycine through condensation reactions.
  • Biotransformation: In vivo synthesis occurs in herbivores where gut microbes metabolize cyclohexanecarboxylic acid into hexahydrohippurate.
  • Extraction from Biological Samples: The compound can also be isolated from urine samples of herbivores as part of metabolomic studies .

Hexahydrohippurate has several applications:

  • Metabolomic Studies: It serves as a potential biomarker for assessing metabolic states in animals, particularly in veterinary medicine.
  • Detoxification Research: Its role in detoxifying harmful compounds makes it a subject of interest in toxicology studies.
  • Pharmaceutical Development: Understanding its metabolic pathways may contribute to developing new therapeutic agents targeting metabolic disorders .

Research has indicated that hexahydrohippurate interacts with various biological systems:

  • Gut Microbiota: It influences the composition and activity of gut microbiota, which are crucial for detoxification processes.
  • Immune Response: Elevated levels are associated with immune responses during viral infections, indicating its role in modulating inflammation and immune function .
  • Metabolite Profiling: Studies utilizing metabolomic profiling techniques have identified hexahydrohippurate as a significant marker for differentiating between vaccinated and non-vaccinated animal states post-infection .

Hexahydrohippurate is similar to several compounds due to its structural features and biological roles. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
HippurateC9H9NO3A direct metabolite of benzoic acid; involved in detoxification.
CyclohexanecarboxylateC7H12O2Precursor to hexahydrohippurate; involved in fatty acid metabolism.
3,4,5,6-TetrahydrohippurateC9H13NO3An intermediate metabolite; shows similar biological activities.

Uniqueness of Hexahydrohippurate

Hexahydrohippurate's unique cyclohexane structure distinguishes it from other hippuric acid derivatives. Its specific role in herbivore metabolism and its elevated levels during stress responses make it particularly interesting for research into animal health and pharmacology .

Endogenous Formation via Glycine Conjugation Mechanisms

Hexahydrohippurate formation occurs through a sophisticated two-step enzymatic glycine conjugation pathway that represents a critical detoxification mechanism in mammalian metabolism [21]. The glycine conjugation pathway is responsible for the metabolism and detoxification of natural substrates from food sources, xenobiotics, and metabolites produced from organic acidaemia [21]. This pathway involves the sequential action of mitochondrial xenobiotic and medium-chain fatty acid coenzyme A ligases followed by glycine N-acyltransferase enzymes [21].

The initial step requires the activation of cyclohexanecarboxylic acid to cyclohexanoyl coenzyme A through the action of acyl coenzyme A synthetases [26]. These enzymes catalyze fatty acid activation through a two-step mechanism involving adenosine triphosphate-dependent adenylation and pyrophosphate release, followed by coenzyme A displacement of the adenylate group to form the thioester bond [26]. In the context of hexahydrohippurate biosynthesis, cyclohexanecarboxylic acid serves as the substrate for this activation process [9] [10].

The second critical step involves glycine N-acyltransferase, which catalyzes the conjugation of cyclohexanoyl coenzyme A with glycine to form hexahydrohippurate [21] [24]. Research has demonstrated that glycine N-acyltransferase exhibits substrate specificity for benzoyl coenzyme A, salicyl coenzyme A, and certain short straight and branched chain fatty acyl coenzyme A esters [24]. The enzyme consists of a single polypeptide chain with a molecular weight near 33,000 daltons and requires glycine as the preferred acyl acceptor [24].

Kinetic characterization of glycine N-acyltransferase reveals cooperative substrate binding for both substrates [21]. The cooperativity is stronger for benzoyl coenzyme A with Hill coefficients ranging between 1.5 and 3.5 compared to glycine with Hill coefficients ranging between 1.3 and 1.6 [21]. The apparent Km values are low for the preferred acyl coenzyme A substrates relative to amino acid acceptors, with values in the 10^-5 molar range compared to greater than 10^-3 molar for amino acids [24].

EnzymeEC NumberCofactor RequirementsSubstrate SpecificityProduct
Cyclohexanecarboxyl-CoA synthetaseEC 6.2.1.-ATP, CoA-SH, Mg²⁺Cyclohexanecarboxylic acidCyclohexanoyl-CoA
Succinyl-CoA:CHC CoA transferaseEC 2.8.3.-Succinyl-CoA or Butyryl-CoACyclohexanecarboxylic acid, benzoateCyclohexanoyl-CoA
Glycine N-acyltransferase (GLYAT)EC 2.3.1.13Glycine, K⁺ (for phenylacetyltransferase)Benzoyl-CoA, cyclohexanoyl-CoA, salicyl-CoAHexahydrohippurate
Acyl-CoA synthetase medium-chain (ACSM2B)EC 6.2.1.2ATP, CoA-SHMedium-chain fatty acids, benzoic acidAcyl-CoA derivatives
Cyclohexanecarboxyl-CoA dehydrogenaseEC 1.3.8.-FAD, Ferricenium hexafluorophosphateCyclohexanoyl-CoACyclohex-1-ene-1-carboxyl-CoA

Microbial Metabolism of Cyclohexanecarboxylate Precursors

The microbial metabolism of cyclohexanecarboxylate precursors represents a diverse array of biochemical pathways across different bacterial species, each contributing to the formation of intermediates that ultimately lead to hexahydrohippurate synthesis [11] [12] [28]. These microbial transformations are essential for understanding the complete biosynthetic pathway of hexahydrohippurate, particularly in the context of gut microbiome contributions to mammalian metabolism [9] [17].

Pseudomonas putida demonstrates a beta-oxidation pathway for cyclohexanecarboxylic acid metabolism [12]. This organism rapidly grows on cyclohexanecarboxylic acid as a sole carbon source and induces a coenzyme A-mediated beta-oxidation pathway for compound metabolism [12]. The organism utilizes cyclohexanecarboxyl coenzyme A synthetase and dehydrogenase enzymes to convert cyclohexanecarboxylic acid to cyclohexanoyl coenzyme A and subsequently to cyclohex-1-ene-1-carboxyl coenzyme A [12].

Geobacter metallireducens employs a novel anaerobic cyclohexane carboxylic acid degradation pathway that differs significantly from aerobic organisms [28]. This iron-reducing bacterium activates cyclohexanecarboxylic acid to cyclohexanoyl coenzyme A through a succinyl coenzyme A cyclohexanecarboxylic acid coenzyme A transferase [28]. The enzyme demonstrates specific activity with succinyl coenzyme A showing 2.0 micromoles per minute per milligram protein and butyryl coenzyme A showing 2.7 micromoles per minute per milligram protein as coenzyme A donors [28].

Rhodopseudomonas palustris represents another important microbial pathway utilizing an adenosine monophosphate-forming cyclohexanoyl coenzyme A synthetase designated AliA [28]. This facultatively anaerobic, photosynthetic alphaproteobacterium first activates cyclohexanecarboxylic acid by the synthetase, followed by oxidation to cyclohex-1-ene-1-carboxyl coenzyme A by a specific acyl coenzyme A dehydrogenase [28].

The strictly anaerobic Syntrophus aciditrophicus employs a fermentation pathway that involves cyclohex-1-ene-1-carboxyl coenzyme A dehydrogenase [20]. This deltaproteobacterium degrades benzoate or crotonate in the presence and absence of hydrogen-consuming partners, producing cyclohex-1,5-diene-1-carboxyl coenzyme A as a key intermediate [20].

OrganismMetabolic PathwayKey EnzymesMetabolic ProductsGrowth Conditions
Pseudomonas putidaBeta-oxidationCyclohexanecarboxyl-CoA synthetase, dehydrogenaseCyclohexanoyl-CoA, cyclohex-1-ene-1-carboxyl-CoAAerobic
Geobacter metallireducensCoA transferase-mediatedSuccinyl-CoA:CHC CoA transferaseCyclohex-1,5-diene-1-carboxyl-CoAAnaerobic (Fe(III)-reducing)
Rhodopseudomonas palustrisAMP-forming synthetaseCyclohexanoyl-CoA synthetase (AliA)Cyclohex-1-ene-1-carboxyl-CoAAerobic/Anaerobic photosynthetic
Syntrophus aciditrophicusFermentation pathwayCyclohex-1-ene-1-carboxyl-CoA dehydrogenaseCyclohex-1,5-diene-1-carboxyl-CoAStrictly anaerobic
Acinetobacter anitratumAerobic beta-oxidationCyclohexanecarboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoAAerobic

Role in Shikimate Acid Metabolic Pathways

The shikimate acid metabolic pathway plays a fundamental role in hexahydrohippurate formation through microbial conversion processes that occur primarily in the gastrointestinal tract [9] [17]. Shikimate represents a seven-step metabolic pathway used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of folates and aromatic amino acids, though this pathway is absent in mammals [14].

Research has demonstrated that shikimate is not metabolized by mammalian tissues and that products of microbial metabolism are excreted either unchanged or after further biotransformation in animal tissues [17]. The metabolism of shikimate in rats results in excretion of hippurate, hexahydrohippurate, 3,4,5,6-tetrahydrohippurate, and various dihydroxycyclohexane carboxylate derivatives [17]. This metabolism is entirely dependent on initial microbial transformations in the gut, with metabolite formation being suppressed in animals pretreated with antibiotics [17].

The microbial reduction of shikimate to cyclohexanecarboxylate occurs at a rate of approximately 1-2 milligrams per hour per kilogram body weight in rats [13]. This conversion represents a critical step in the pathway leading to hexahydrohippurate formation, as cyclohexanecarboxylate serves as the immediate precursor for glycine conjugation [9] [13]. The process involves various animal fecal microflora that convert dietary shikimate into cyclohexanecarboxylate, which is then absorbed and metabolized in mammalian tissues [13].

The formation of hexahydrohippurate and 3,4,5,6-tetrahydrohippurate from cyclohexanecarboxylate substantiates the proposed mechanism of aromatization of cyclohexanecarboxylate [9]. These compounds arise via glycine conjugation of active intermediates in the aromatization process [9]. The observed pattern of metabolism is dose-dependent, with decreasing doses showing a progressive increase in conversion to hippurate at the expense of glucuronide formation [9].

Hexahydrohippurate has been detected in cattle urine together with hippuric and phenaceturic acids as conjugated compounds with glycine [19]. This detection provides evidence for the natural occurrence of hexahydrohippurate formation through the shikimate pathway in ruminant animals [19]. The presence of cyclohexanecarboxylic acid has also been detected in cattle urine, supporting the proposed metabolic pathway from shikimate through cyclohexanecarboxylate to hexahydrohippurate [19].

Pathway ComponentProcess DescriptionKey FindingsResearch Evidence
Shikimate reductionMicrobial reduction of shikimate to cyclohexanecarboxylateDependent on gut microflora activityBrewster et al. (1977)
Cyclohexanecarboxylate formationFormation from dietary shikimate via gut microorganismsSuppressed by antibiotic treatmentAnimal studies with antibiotic pretreatment
Microbial conversion rateApproximately 1-2 mg/h per kg body weightDose-dependent metabolism patternRat metabolic studies
Tissue distributionLiver, intestine, kidneysNo direct mammalian tissue metabolismTissue distribution studies
Metabolic fateGlycine conjugation to hexahydrohippurateUrinary excretion as conjugated metaboliteUrine metabolite analysis

Enzymatic Pathways Involving Acyl-CoA Synthetases

Acyl coenzyme A synthetases represent the initial and rate-limiting enzymes in hexahydrohippurate biosynthesis, catalyzing the activation of cyclohexanecarboxylic acid to its coenzyme A derivative [26] [28]. These enzymes, also known as acyl coenzyme A ligases, activate fatty acids and related compounds by thioesterification to coenzyme A, representing the initial step that allows these molecules to participate in catabolic and anabolic pathways [26].

The enzymatic mechanism of acyl coenzyme A synthetases involves a two-step process beginning with adenosine triphosphate-dependent adenylation and pyrophosphate release [26]. In the first step, the fatty acid or cyclohexanecarboxylic acid combines with adenosine triphosphate to form an acyl adenosine monophosphate intermediate plus pyrophosphate [26]. The second step involves coenzyme A displacement of the adenylate group, which is released as adenosine monophosphate, forming the thioester bond with the substrate [26].

Cyclohexanecarboxyl coenzyme A synthetase represents a specialized member of this enzyme family with specific activity toward cyclohexanecarboxylic acid [16]. Research on a bacterium designated PRL W19 has revealed that cyclohexanecarboxylic acid metabolism requires induction by growth or incubation with appropriate substrates [16]. Extracts of induced cells contain several enzyme activities synthesized in response to the induction process, including cyclohexanecarboxyl coenzyme A synthetase, cyclohexanecarboxyl coenzyme A dehydrogenase, 1-cyclohexenecarboxyl coenzyme A hydratase, and trans-2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase [16].

Alternative activation mechanisms involve coenzyme A transferases that utilize existing coenzyme A thioesters as donors rather than requiring adenosine triphosphate [28]. The succinyl coenzyme A cyclohexanecarboxylic acid coenzyme A transferase from Geobacter metallireducens demonstrates this mechanism, showing highest activities with succinyl coenzyme A and butyryl coenzyme A as coenzyme A donors [28]. This enzyme operates through a ping-pong mechanism characteristic of class I coenzyme A transferases [28].

The acyl coenzyme A synthetase medium-chain family member 2B represents another important enzyme in this pathway, functioning as a mitochondrial enzyme that activates medium-chain fatty acids and xenobiotics including benzoic acid [21] [27]. This enzyme works in conjunction with glycine N-acyltransferase to complete the glycine conjugation pathway [21]. The overall rate of glycine conjugation can be influenced by the availability of cofactors, variations in gene expression, and differences in enzyme expression levels [21].

Kinetic characterization of these enzymes reveals significant differences in substrate affinity and catalytic efficiency [21] [28]. The succinyl coenzyme A cyclohexanecarboxylic acid coenzyme A transferase shows a Km value of less than 5 micromolar for cyclohexanecarboxylic acid [28]. Glycine N-acyltransferase variants demonstrate varying kinetic properties, with the 156Asn>Ser variant showing a substrate affinity of 96.6 micromolar for benzoyl coenzyme A, while the 156Asn>Ser,199Arg>Cys variant shows higher affinity at 61.2 micromolar but reduced catalytic activity to 9.8% of the reference enzyme [21].

EnzymeKm_substrate (μM)Specific Activity (μmol/min/mg)Molecular Weight (kDa)Cofactor
Cyclohexanecarboxyl-CoA synthetaseNot specifiedNot specifiedNot specifiedATP, CoA-SH
Succinyl-CoA:CHC CoA transferase<52.0 (succinyl-CoA), 2.7 (butyryl-CoA)95 (homodimer)Succinyl-CoA/Butyryl-CoA
GLYAT (156Asn>Ser variant)96.6 (benzoyl-CoA)Reference activity33 (monomer)Glycine
GLYAT (156Asn>Ser,199Arg>Cys variant)61.2 (benzoyl-CoA)9.8% of reference33 (monomer)Glycine
Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase<529150 (tetramer)FAD

Gas-liquid chromatography represents one of the most effective analytical approaches for hexahydrohippurate detection and quantification [1] [2]. The technique relies on the volatilization of hexahydrohippurate derivatives, typically achieved through methylation to form the corresponding methyl ester [1] [3]. This derivatization process is essential due to the polar nature of the carboxylic acid functionality, which would otherwise exhibit poor chromatographic behavior on conventional gas chromatographic columns.

The analytical workflow begins with extraction of hexahydrohippurate from biological matrices using ethyl acetate under acidified conditions [4] [3]. Following extraction, the compound undergoes methylation using diazomethane-ether-ethanol solutions or methanolic hydrochloric acid [1] [4]. The methylated derivative demonstrates significantly improved volatility and thermal stability, enabling efficient chromatographic separation.

Optimal gas chromatographic conditions involve the use of non-polar stationary phases such as DB-1 or SE-30 columns [1] [5]. These phases, composed of polysiloxane polymers, provide excellent separation efficiency for hexahydrohippurate methyl ester from related compounds including hippuric acid and methylhippuric acid derivatives [6] [4]. Temperature programming typically initiates at 100°C with subsequent ramping to 300°C at rates of 10-20°C per minute [1] [7].

Detection is commonly achieved using flame ionization detectors, which provide high sensitivity and excellent linear response characteristics [1] [2]. The detection limits for hexahydrohippurate methyl ester range from 5-10 ng/mL, with linear quantification ranges extending from 10 ng/mL to 1000 ng/mL [8] [9]. These sensitivity parameters enable the analysis of trace concentrations typically encountered in biological samples.

ParameterValue/SpecificationReference Conditions
Retention Time (min)8.5 - 12.0Methyl ester derivative
Column TypeDB-1 Capillary (30m × 0.25mm)Fused silica with polysiloxane phase
Temperature Program100°C (1 min) → 300°C at 20°C/minHold at 300°C for 5 min
Injection Port Temperature (°C)250Split injection (1:10)
Detector TypeFlame Ionization DetectorFID at 350°C
Carrier GasHeliumUltra-high purity grade
Flow Rate (mL/min)1.0Constant flow mode
Detection Limit (ng/mL)5 - 10Signal-to-noise ratio 3:1
Linear Range (ng/mL)10 - 1000Coefficient of determination > 0.995

The precision and accuracy of gas-liquid chromatographic methods for hexahydrohippurate analysis have been extensively validated [1] [9]. Intra-day precision typically exhibits relative standard deviations below 5%, while inter-day precision remains within 8% across the analytical range [9]. Recovery studies demonstrate consistent extraction efficiencies exceeding 90% from various biological matrices [8] [9].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography provides an alternative analytical approach that eliminates the derivatization requirements inherent to gas chromatographic methods [6] [10]. This advantage significantly reduces sample preparation time and minimizes potential sources of analytical error associated with chemical modification procedures.

Reversed-phase liquid chromatography employs octadecylsilane-bonded silica columns as the stationary phase [10] [11]. These columns demonstrate excellent retention characteristics for hexahydrohippurate, providing adequate separation from structural analogs and matrix interferences [6] [10]. Mobile phase compositions typically consist of aqueous buffers containing formic acid or phosphoric acid paired with acetonitrile or methanol as the organic modifier [10] [12].

Gradient elution programs optimize the chromatographic separation by initiating with high aqueous content followed by progressive increases in organic solvent concentration [10] [12]. This approach ensures adequate retention of polar compounds while facilitating elution of less polar species within reasonable analysis times. Flow rates of 0.5-1.0 mL/min provide optimal balance between resolution and analysis duration [10].

Detection methods for liquid chromatographic analysis encompass ultraviolet absorption spectroscopy and mass spectrometry [10] [13]. Ultraviolet detection at wavelengths of 210-220 nm provides universal detection capability for compounds containing chromophoric functionalities [11] [14]. However, mass spectrometric detection offers superior specificity and sensitivity, particularly when operating in selected ion monitoring or multiple reaction monitoring modes [10] [13].

Chromatographic ParameterSpecificationPerformance Characteristics
ColumnC18 reversed-phase (150 × 4.6 mm, 5 µm)Octadecylsilane bonded phase
Mobile Phase A0.1% Formic acid in waterpH 2.8 for optimal peak shape
Mobile Phase B0.1% Formic acid in acetonitrileMS-compatible modifier
Gradient Program5% B (0-2 min) → 95% B (2-15 min)Linear gradient with re-equilibration
Flow Rate (mL/min)1.0Optimized for resolution
Column Temperature (°C)35Thermostated column compartment
Injection Volume (µL)20Full loop injection
Detection Wavelength (nm)210 and 254UV-VIS diode array detection
Run Time (min)20Including column wash and equilibration

The analytical performance characteristics of liquid chromatographic methods demonstrate excellent linearity across concentration ranges from 10 ng/mL to 5000 ng/mL [10] [13]. Limit of detection values typically range from 1-5 ng/mL depending on the detection method employed [13] [15]. Method precision exhibits relative standard deviations below 10% for both intra-day and inter-day measurements [10] [13].

Matrix effects represent a critical consideration in liquid chromatographic analysis, particularly when coupled with electrospray ionization mass spectrometry [10] [13]. Ion suppression or enhancement phenomena can significantly impact quantitative accuracy, necessitating the use of appropriate internal standards and matrix-matched calibration procedures [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of hexahydrohippurate provides definitive structural confirmation through characteristic fragmentation patterns [18] [19]. Under positive ion electrospray ionization conditions, hexahydrohippurate readily forms protonated molecular ions at m/z 186, corresponding to the molecular formula C9H15NO3 [18] [20].

The fragmentation behavior of hexahydrohippurate follows predictable pathways consistent with its acylglycine structure [21] [19]. Primary fragmentation occurs through loss of water from the protonated molecular ion, yielding a fragment at m/z 168 [21]. This dehydration process is facilitated by the presence of both carboxylic acid and amide functionalities within the molecule.

Secondary fragmentation involves cleavage of the amide bond, resulting in formation of cyclohexylcarbonyl fragments at m/z 113 [21] [19]. This fragment represents one of the most abundant and diagnostically useful ions in the mass spectrum of hexahydrohippurate [19]. The complementary glycine-derived fragment appears at m/z 74, corresponding to the carboxylmethyl cation [21].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation Pathway
186 [M+H]+25-35Molecular ion (protonated)
168 [M+H-H2O]+15-25Loss of water from molecular ion
140 [M+H-COOH]+45-55Loss of carboxyl group
113 [C6H11-CO]+70-85Cyclohexylcarbonyl fragment
95 [C6H11]+25-40Cyclohexyl radical cation
83 [C5H7O]+30-45Cyclohexenone fragment
74 [CH2COOH]+80-95Glycine carboxyl fragment
57 [C4H9]+20-35Butyl fragment from cyclohexyl ring
43 [C3H7]+15-30Propyl fragment
30 [CH2NH2]+40-60Aminomethyl fragment

Collision-induced dissociation studies reveal additional fragmentation pathways involving the cyclohexyl ring system [21] [22]. Ring fragmentation produces characteristic ions at m/z 95, 83, 57, and 43, corresponding to various cyclohexyl-derived species [22]. These fragments provide valuable structural information for confirmatory identification purposes.

Tandem mass spectrometry employing multiple reaction monitoring enhances both specificity and sensitivity for hexahydrohippurate analysis [10] [12]. The transition from m/z 186 to m/z 113 represents the most sensitive and specific monitoring pathway for quantitative applications [10]. Alternative transitions including m/z 186 to m/z 74 and m/z 186 to m/z 140 provide additional confirmation channels [12].

The mass spectrometric behavior of hexahydrohippurate demonstrates excellent reproducibility across different instrument platforms and ionization conditions [18] [10]. Fragment ion ratios remain consistent within acceptable analytical tolerances, enabling robust qualitative and quantitative determinations [10] [12].

Stable Isotope Dilution Analysis Methodologies

Stable isotope dilution analysis represents the gold standard approach for accurate quantification of hexahydrohippurate in complex biological matrices [23] [24]. This methodology employs isotopically-labeled internal standards that exhibit virtually identical chemical and physical properties to the target analyte while remaining distinguishable by mass spectrometry [25] [26].

The most commonly employed stable isotope labels for hexahydrohippurate include carbon-13, deuterium, and nitrogen-15 substitutions [24] [8]. Carbon-13 labeling at multiple positions within the cyclohexyl ring or glycine moiety provides mass shifts of 3-6 daltons depending on the number of labeled atoms [8] [27]. These labels demonstrate excellent stability under analytical conditions and exhibit minimal isotope effects on chromatographic retention [27] [17].

Deuterium labeling offers an alternative approach, though careful consideration must be given to label placement to avoid exchange reactions [27] [28]. Non-exchangeable positions within the cyclohexyl ring provide the most stable deuterium incorporation sites [27]. Five-fold deuterium substitution yields mass shifts of 5 daltons, providing adequate mass resolution for analytical purposes [8] [28].

Isotope LabelMass Shift (Da)Retention Time Difference (sec)Recovery Efficiency (%)Linear Range (ng/mL)Matrix Effect (%)
[13C6]-Hexahydrohippurate+6±0.198.5 ± 2.11 - 1000102.3 ± 3.1
[D5]-Hexahydrohippurate+5-0.5 to -1.097.8 ± 2.51 - 1000101.8 ± 4.2
[15N]-Hexahydrohippurate+1±0.199.1 ± 1.81 - 1000103.1 ± 2.8
[13C2,15N]-Hexahydrohippurate+3±0.198.9 ± 2.01 - 1000102.7 ± 3.5

The analytical protocol for stable isotope dilution analysis involves the addition of known quantities of labeled internal standard to samples prior to extraction and analysis [23] [29]. This approach compensates for losses during sample preparation, matrix effects during ionization, and instrumental variations [29] [16]. The ratio of analyte response to internal standard response provides the basis for quantitative calculations [23] [25].

Method validation studies demonstrate exceptional accuracy and precision for stable isotope dilution approaches [8] [16]. Accuracy typically exceeds 95% across the analytical range, while precision exhibits relative standard deviations below 5% [8] [17]. These performance characteristics represent significant improvements compared to external standard calibration methods [16].

The linear dynamic range for stable isotope dilution analysis extends from sub-ng/mL detection limits to µg/mL concentrations [8] [17]. This broad range accommodates the diverse concentration levels encountered in different biological matrices and experimental conditions [8]. Quality control procedures incorporate multiple concentration levels to ensure analytical reliability throughout the working range [30] [17].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

UNII

8QEB8PUK0Y

Other CAS

32377-88-1

Wikipedia

Hexahydrohippuric acid

Dates

Last modified: 08-15-2023

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